molecular formula C13H10N4O4S B12561158 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 143543-71-9

3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid

Cat. No.: B12561158
CAS No.: 143543-71-9
M. Wt: 318.31 g/mol
InChI Key: IODXVJVQIIOQRS-UHFFFAOYSA-N
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Description

3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydrazinylidene group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alcohols and amines are used in the presence of a base like triethylamine.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Sulfonate esters and amides.

Mechanism of Action

The mechanism of action of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-carboxaldehyde: A simpler imidazole derivative with similar reactivity but lacking the hydrazinylidene and sulfonic acid groups.

    4-Oxo-4H-chromene-2-sulfonic acid: Contains a sulfonic acid group and a chromene ring, but lacks the imidazole and hydrazinylidene groups.

    2-(1H-Imidazol-2-yl)hydrazine: Contains the imidazole and hydrazine groups but lacks the naphthalene and sulfonic acid components.

Uniqueness

3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, hydrazinylidene group, and sulfonic acid group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .

Properties

CAS No.

143543-71-9

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

4-hydroxy-3-(1H-imidazol-2-yldiazenyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C13H10N4O4S/c18-12-9-4-2-1-3-8(9)7-10(22(19,20)21)11(12)16-17-13-14-5-6-15-13/h1-7,18H,(H,14,15)(H,19,20,21)

InChI Key

IODXVJVQIIOQRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)N=NC3=NC=CN3)S(=O)(=O)O

Origin of Product

United States

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